molecular formula C20H17N3OS B2645522 N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-38-0

N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2645522
CAS No.: 897459-38-0
M. Wt: 347.44
InChI Key: RDJDIELBPXAMKJ-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides . The compound is an off-white solid .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The yield of the compound is 16.2 g (79%) . The precursors for the synthesis include 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques . The 1H NMR spectrum shows peaks at various chemical shifts . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .


Chemical Reactions Analysis

The compound undergoes various chemical reactions . The disappearance of characteristic peaks of acetylenic group and the appearance of a C-13 methylene signal and C-11 vinylic signal are probably the most relevant features to verify the incorporation of a triazole moiety .


Physical and Chemical Properties Analysis

The compound is an off-white solid with a melting point of 199–201°C . The IR, 1H NMR, and 13C NMR spectra provide information about the physical and chemical properties of the compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural analysis of related compounds have been a focus in the exploration of novel heterocyclic compounds. For instance, a study detailed the synthesis of a new compound through reactions involving various intermediates, highlighting the use of NMR techniques for structural determination and isomer analysis (Li Ying-jun, 2012). Similarly, compounds with structural similarities have been synthesized and characterized by IR, NMR, and mass spectrometry, aiming to understand their chemical properties and potential applications in medicinal chemistry (Poonam Devi, M. Shahnaz, D. Prasad, 2022).

Antitumor Activity

Research has identified the potential antitumor activities of compounds bearing heterocyclic rings similar to the chemical structure . One study synthesized derivatives and evaluated them against various human tumor cell lines, identifying compounds with considerable anticancer activity (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). Another research effort focused on the synthesis of derivatives aimed at evaluating their antimicrobial activity, establishing a base for potential antimicrobial and antitumor applications (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Antimicrobial Effects

The antimicrobial effects of novel derivatives have been extensively studied, demonstrating significant activity against a range of microorganisms. Compounds synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide showed efficacy against dermatophyte strains, suggesting their potential in developing new antimicrobial agents (G. Çapan, N. Ulusoy, N. Ergenç, M. Kiraz, 1999).

Antifungal and Antibacterial Activity

The synthesis of novel thiazole derivatives, incorporating pyrazole moieties, has been reported to exhibit significant anti-bacterial and anti-fungal activities, showcasing the versatility of these compounds in combating microbial infections (G. Saravanan, V. Alagarsamy, T. G. V. Pavitra, G. Kumar, Y. Savithri, L. Naresh, P. Avinash, 2010).

Mechanism of Action

The mechanism of action of the compound can be studied using molecular docking studies . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety and Hazards

The safety and hazards of the compound need to be evaluated carefully . The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond .

Future Directions

The compound has potential applications in medicinal chemistry . Benzimidazole derivatives, to which this compound belongs, have found numerous applications in organic synthesis and are also significant for medicinal chemistry . Future research could focus on exploring these applications further.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-7-9-16(10-8-14)21-19(24)11-17-13-25-20-22-18(12-23(17)20)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJDIELBPXAMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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